(5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone
Overview
Description
(5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is an organic compound that features a fluorinated pyridine ring and a piperazine moiety linked by a methanone group
Mechanism of Action
Target of Action
The primary target of (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes. It is responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG), one of the main endocannabinoids, into arachidonic acid and glycerol .
Mode of Action
This compound acts as a reversible inhibitor of MAGL . By binding to the active site of the enzyme, it prevents the hydrolysis of 2-AG, thereby increasing the levels of this endocannabinoid in the system .
Biochemical Pathways
The inhibition of MAGL by this compound affects the endocannabinoid system. This system includes cannabinoid receptors type 1 and type 2 (CB1, CB2), a series of signaling molecules called endocannabinoids, and biosynthetic and degrading enzymes involved in the production and transformation of the endocannabinoids . By preventing the degradation of 2-AG, the compound indirectly activates the cannabinoid receptors, leading to various downstream effects .
Result of Action
The inhibition of MAGL by this compound can have several effects at the molecular and cellular levels. For instance, it has been shown to have promising antiproliferative activity on breast and ovarian cancer cell lines . This suggests that the compound could potentially be used in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone typically involves the reaction of 5-fluoropyridine-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the methanone group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- (5-Chloropyridin-3-yl)(piperazin-1-yl)methanone
- (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone
- (5-Methylpyridin-3-yl)(piperazin-1-yl)methanone
Uniqueness: (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-piperazin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-9-5-8(6-13-7-9)10(15)14-3-1-12-2-4-14/h5-7,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNSKOSEPCWUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.